molecular formula C5H10F2O3 B14316799 Acetic acid;2,3-difluoropropan-1-ol CAS No. 112753-65-8

Acetic acid;2,3-difluoropropan-1-ol

Cat. No.: B14316799
CAS No.: 112753-65-8
M. Wt: 156.13 g/mol
InChI Key: CVKXEAJEGYZPHJ-UHFFFAOYSA-N
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Description

Acetic acid;2,3-difluoropropan-1-ol is a chemical compound that combines the properties of acetic acid and 2,3-difluoropropan-1-ol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 2,3-difluoropropan-1-ol is an alcohol with two fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3-difluoropropan-1-ol typically involves the reaction of acetic acid with 2,3-difluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Acidified potassium dichromate or sodium dichromate is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.

    Reduction: Formation of 2,3-difluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2,3-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;2,3-difluoropropan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropan-1-ol: Similar in structure but with fluorine atoms on different carbon atoms.

    2,3-Dichloropropan-1-ol: Similar in structure but with chlorine atoms instead of fluorine.

    1,3-Difluoro-2-propanol: Another fluorinated alcohol with a different arrangement of fluorine atoms.

Uniqueness

Acetic acid;2,3-difluoropropan-1-ol is unique due to the presence of both acetic acid and fluorinated alcohol moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

112753-65-8

Molecular Formula

C5H10F2O3

Molecular Weight

156.13 g/mol

IUPAC Name

acetic acid;2,3-difluoropropan-1-ol

InChI

InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4)

InChI Key

CVKXEAJEGYZPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(C(CF)F)O

Origin of Product

United States

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